molecular formula C10H12O4 B14591536 6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde CAS No. 61110-15-4

6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde

Cat. No.: B14591536
CAS No.: 61110-15-4
M. Wt: 196.20 g/mol
InChI Key: ATUJNYCVZLLGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, characterized by the presence of hydroxy, methoxy, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Vielsmeyer-Haack reaction, which uses formylation to introduce the aldehyde group into the aromatic ring. The reaction typically involves the use of reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Formation of 6-Hydroxy-2,4-dimethoxy-3-methylbenzoic acid.

    Reduction: Formation of 6-Hydroxy-2,4-dimethoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, influencing the compound’s reactivity. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Lacks the hydroxy group, making it less reactive in certain reactions.

    2,6-Dimethoxy-4-hydroxybenzaldehyde: Similar structure but different substitution pattern, leading to distinct reactivity.

    4-Hydroxy-3-methylbenzaldehyde: Lacks the methoxy groups, affecting its chemical properties

Uniqueness

6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde is unique due to the combination of hydroxy, methoxy, and methyl groups on the benzene ring

Properties

IUPAC Name

6-hydroxy-2,4-dimethoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-9(13-2)4-8(12)7(5-11)10(6)14-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUJNYCVZLLGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1OC)C=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90820653
Record name 6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90820653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61110-15-4
Record name 6-Hydroxy-2,4-dimethoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90820653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.